

Troubleshooting (R)-GSK-3685032 solubility issues

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Compound of Interest

Compound Name: (R)-GSK-3685032

Cat. No.: B15604792

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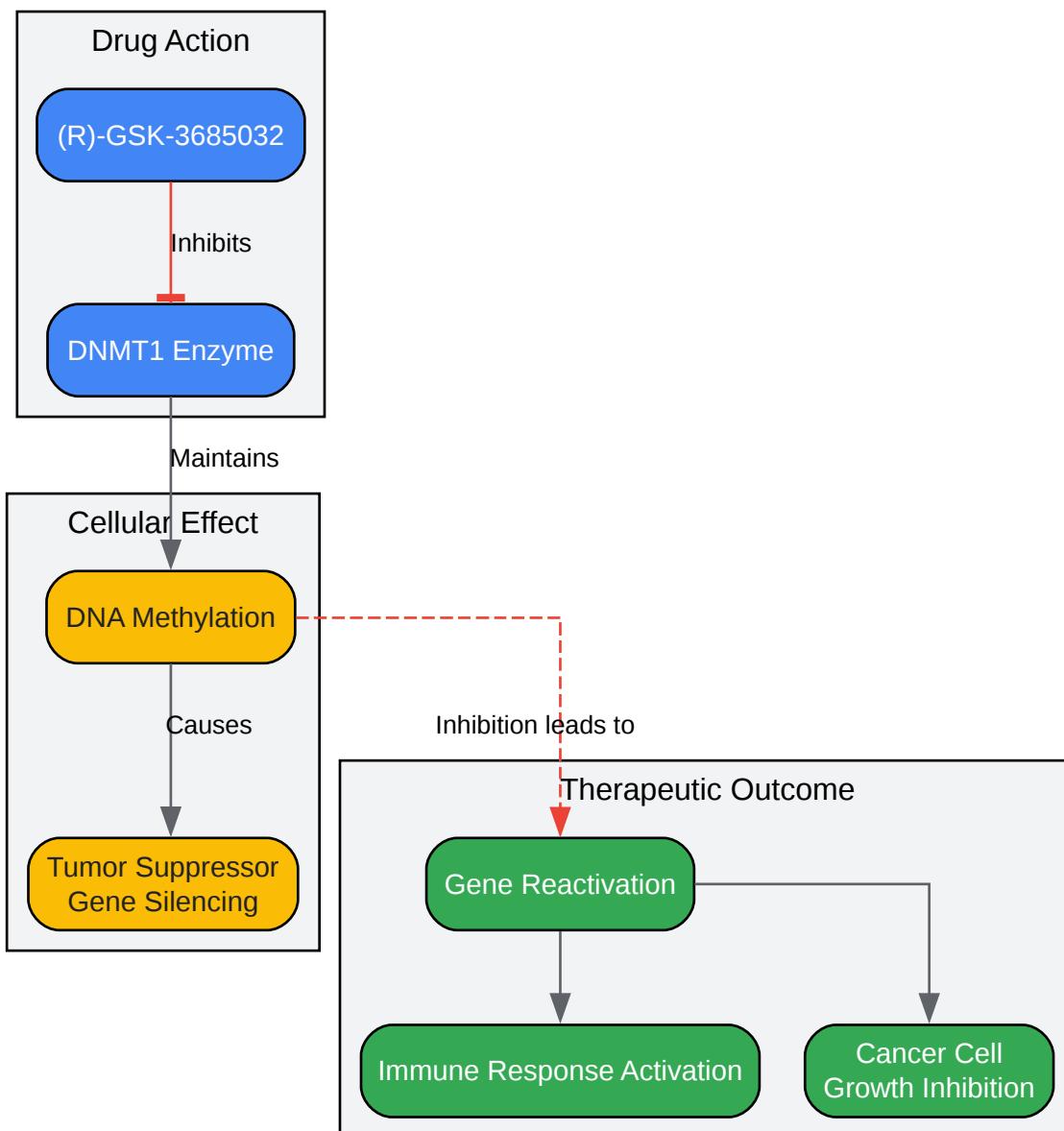
Technical Support Center: (R)-GSK-3685032

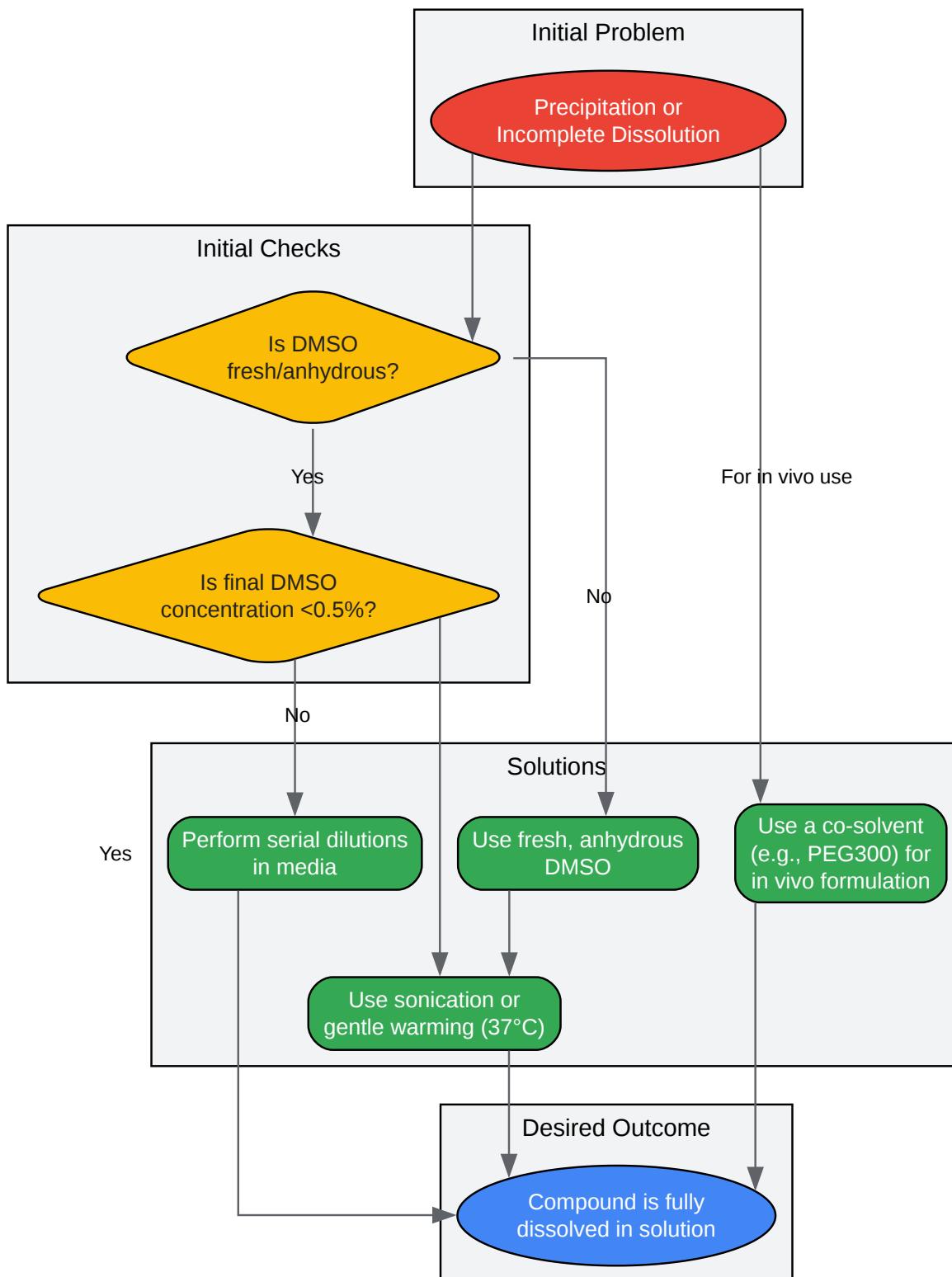
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(R)-GSK-3685032**. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

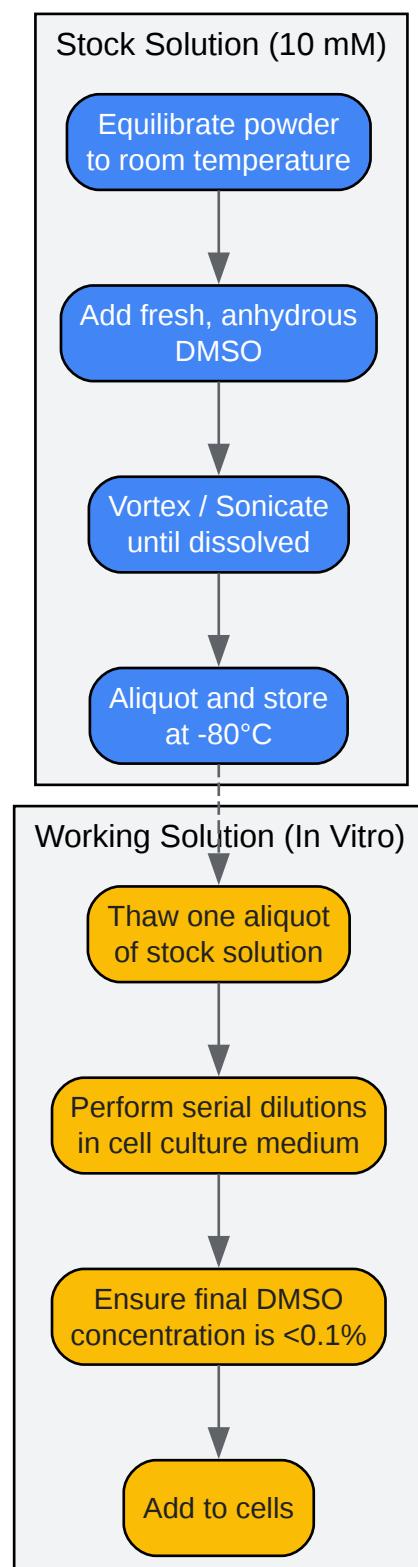
Frequently Asked Questions (FAQs)

Q1: What is **(R)-GSK-3685032** and what is its mechanism of action?

(R)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA Methyltransferase 1 (DNMT1) with an IC₅₀ of 0.036 μM.[1][2] It is the R-enantiomer of GSK-3685032.[1] Its mechanism involves competitively inhibiting the DNMT1 active site, which leads to a robust loss of DNA methylation (hypomethylation).[3] This, in turn, causes the transcriptional activation of previously silenced genes, including tumor suppressor genes and those involved in immune responses, ultimately leading to the inhibition of cancer cell growth.[3][4][5] Unlike traditional hypomethylating agents such as decitabine, **(R)-GSK-3685032** does not incorporate into DNA and therefore does not cause significant DNA damage.[3][5]





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